molecular formula C18H18ClN3O B11069413 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one CAS No. 488826-68-2

2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No.: B11069413
CAS No.: 488826-68-2
M. Wt: 327.8 g/mol
InChI Key: AXKJDISEYVHZNG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,2-a][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[1,2-a][1,2,4]triazole core differentiates it from other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

488826-68-2

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C18H18ClN3O/c1-13-3-5-14(6-4-13)17-20-11-2-12-21(20)18(23)22(17)16-9-7-15(19)8-10-16/h3-10,17H,2,11-12H2,1H3

InChI Key

AXKJDISEYVHZNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC=C(C=C4)Cl

solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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